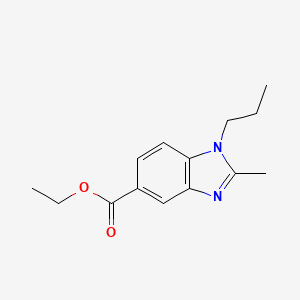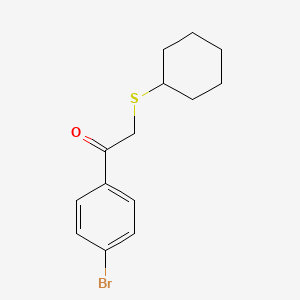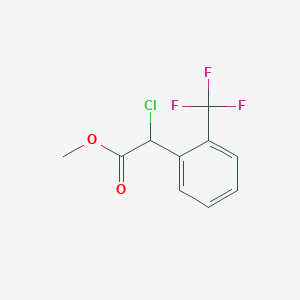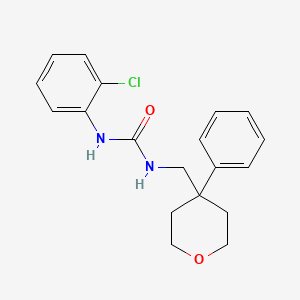
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been studied for its potential therapeutic applications. This compound, also known as CP-690,550 or Tofacitinib, has been found to have immunosuppressive properties and has been investigated for its use in treating various autoimmune diseases.
Scientific Research Applications
Hydrogel Formation and Material Properties
The study by Lloyd and Steed (2011) explores the formation of hydrogels by a related urea compound in various acidic conditions. It reveals how the rheology and morphology of these gels can be fine-tuned through the choice of anion, showcasing the compound's potential in material science for creating customizable gel materials with specific physical properties (Lloyd & Steed, 2011).
Anticancer Potential
Gaudreault et al. (1988) synthesized derivatives of a closely related urea compound, evaluating their cytotoxicity against human adenocarcinoma cells. The research indicates the potential of these compounds as anticancer agents, highlighting the role of specific structural features in their cytotoxic activities (Gaudreault et al., 1988).
Protective Groups in Oligonucleotide Synthesis
Reese, Serafinowska, and Zappia (1986) discuss the use of a related compound as a protective group in the synthesis of oligoribonucleotides. The compound’s stability under specific conditions makes it suitable for protecting sensitive molecular parts during complex chemical syntheses, demonstrating its utility in biochemistry and molecular biology (Reese, Serafinowska, & Zappia, 1986).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the inhibition effect of a similar urea compound on mild steel corrosion in hydrochloric acid solutions. Their findings suggest that these compounds can serve as effective corrosion inhibitors, with potential applications in industrial maintenance and materials science (Bahrami & Hosseini, 2012).
Insecticidal Properties
Mulder and Gijswijt (1973) describe the insecticidal activity of a related compound, emphasizing its unique mode of action that interferes with cuticle deposition in insects. This suggests the compound's potential in developing new insecticides with specific action mechanisms, contributing to agricultural pest management (Mulder & Gijswijt, 1973).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-8-4-5-9-17(16)22-18(23)21-14-19(10-12-24-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLRMTVXXKGMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

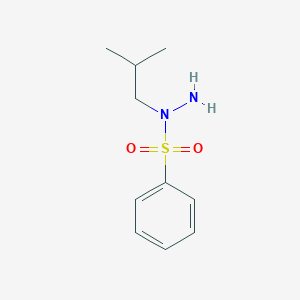

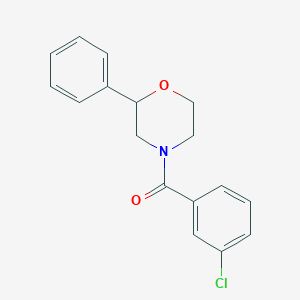

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2783834.png)
![2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2783835.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2783838.png)
![3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one](/img/structure/B2783839.png)
